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For Researchers, Scientists, and Drug Development Professionals

The CD47-SIRPα axis has emerged as a critical innate immune checkpoint, with its blockade

demonstrating therapeutic potential across a range of malignancies. This guide provides a

comparative analysis of three investigational drugs targeting this pathway: evorpacept,

magrolimab, and lemzoparlimab. The information is compiled from publicly available clinical

trial data to assist researchers and drug development professionals in understanding the

current landscape of CD47-targeted therapies.

The CD47-SIRPα Signaling Pathway
The "don't eat me" signal transmitted by the interaction of CD47 on cancer cells with SIRPα on

myeloid cells, such as macrophages, allows tumors to evade the innate immune system.

Therapeutic agents targeting this pathway aim to block this interaction, thereby promoting

phagocytosis of cancer cells by macrophages.

Caption: Mechanism of CD47-SIRPα blockade by therapeutic agents.

Comparative Analysis of Clinical Trial Results
The following tables summarize key efficacy data from clinical trials of evorpacept, magrolimab,

and lemzoparlimab in various cancer models. It is important to note that these trials were

conducted in different patient populations and with different combination therapies, making

direct head-to-head comparisons challenging.
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Evorpacept Clinical Trial Results
Trial Name Cancer Type

Combination
Therapy

Key Efficacy
Endpoints

ASPEN-06 (Phase 2)

[1][2][3][4]

HER2+ Gastric/GEJ

Cancer

Trastuzumab +

Ramucirumab +

Paclitaxel

Overall Response

Rate (ORR): 40.3%

(vs. 26.6% in control)

Median Duration of

Response (DOR):

15.7 months (vs. 7.6

months in control)

Phase 2 (IST)[5][6][7]
Indolent Non-Hodgkin

Lymphoma (iNHL)

Rituximab +

Lenalidomide

Overall Response

Rate (ORR): 100%

Complete Response

(CR): 92% 1-Year

Progression-Free

Survival (PFS): 91%

1-Year Overall

Survival (OS): 100%

Magrolimab Clinical Trial Results
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Trial Name Cancer Type
Combination
Therapy

Key Efficacy
Endpoints

ENHANCE (Phase 3)

[8]

Higher-Risk

Myelodysplastic

Syndrome (MDS)

Azacitidine

Complete Response

(CR): 21.3% (vs.

24.7% in control)

Objective Response

Rate (ORR): 53.5%

(vs. 57.8% in control)

Overall Survival (OS)

Hazard Ratio: 1.254

(increased risk of

death)

ENHANCE-2 (Phase

3)[8]

TP53-mutant Acute

Myeloid Leukemia

(AML)

Azacitidine

Complete Response

(CR): 7.2% (vs. 15.6%

in control) Overall

Survival (OS) Hazard

Ratio: 1.191

(increased risk of

death)

ENHANCE-3 (Phase

3)[8][9]

AML (unfit for

intensive therapy)

Venetoclax +

Azacitidine

Complete Response

(CR): 41.3% (vs.

46.0% in control)

Median Overall

Survival (OS): 10.7

months (vs. 14.1

months in control)

Fatal Adverse Events:

19.0% (vs. 11.4% in

control)

Phase 1b[10][11] Higher-Risk MDS Azacitidine Complete Response

(CR): 32.6% Overall

Response Rate

(ORR): 74.7% Median

Overall Survival (OS)
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in TP53-mutated: 16.3

months

Phase 2 (Multi-arm)

[12]
1L Unfit AML

Venetoclax +

Azacitidine

Complete Response

Rate (CRR): 38.9%

Overall Response

Rate (ORR): 66.7%

Median Overall

Survival (OS): 15.3

months

Phase 2 (Multi-arm)

[12]
R/R AML

Mitoxantrone,

Etoposide, and

Cytarabine (MEC)

Complete Response

Rate (CRR): 25.0%

Overall Response

Rate (ORR): 38.9%

Median Overall

Survival (OS): 10.5

months

Lemzoparlimab Clinical Trial Results
Trial Name Cancer Type

Combination
Therapy

Key Efficacy
Endpoints

Phase 2

(NCT04202003)[13]

[14]

Higher-Risk

Myelodysplastic

Syndrome (HR-MDS)

Azacitidine

Overall Response

Rate (ORR) (≥6

months treatment):

86.7% Complete

Response Rate (CRR)

(≥6 months

treatment): 40%

Phase 1

(NCT03934814)[15]

Relapsed/Refractory

Solid Tumors
Monotherapy

Manageable toxicity

up to 30 mg/kg. Most

common treatment-

related adverse

events were anemia,

fatigue, and infusion-

related reactions.
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Experimental Protocols
Detailed methodologies for the key clinical trials cited are crucial for the interpretation and

cross-validation of results.

Evorpacept: ASPEN-06 Trial (NCT05002127)[2][3][4][18]
Study Design: A randomized, multicenter, international Phase 2/3 study.

Patient Population: Patients with HER2-positive advanced or metastatic gastric or

gastroesophageal junction cancer who have progressed on or after prior anti-HER2 therapy.

Treatment Arms:

Experimental Arm: Evorpacept (30 mg/kg intravenously every 2 weeks) in combination

with trastuzumab, ramucirumab, and paclitaxel.

Control Arm: Trastuzumab, ramucirumab, and paclitaxel alone.

Primary Objectives: To compare the confirmed overall response rate (ORR) of the

evorpacept combination to a historical control and to assess the contribution of evorpacept to

the combination therapy in terms of ORR.

Magrolimab: ENHANCE Trial (NCT04313881)[19][20]
Study Design: A Phase 3, randomized, double-blind, placebo-controlled trial.

Patient Population: Previously untreated patients with higher-risk myelodysplastic syndrome

(IPSS-R intermediate to very high risk).

Treatment Arms:

Experimental Arm: Magrolimab in combination with azacitidine. Magrolimab was

administered intravenously with an initial priming dose of 1 mg/kg, followed by intrapatient

dose escalation up to 30 mg/kg.

Control Arm: Placebo in combination with azacitidine.

Primary Endpoint: Overall Survival (OS).
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Lemzoparlimab: Phase 3 Trial (NCT05709093)[21][22][23]
[24]

Study Design: A randomized, controlled, open-label, multicenter Phase 3 study in China.

Patient Population: Treatment-naïve patients with higher-risk myelodysplastic syndrome.

Treatment Arms:

Experimental Arm: Lemzoparlimab in combination with azacitidine.

Control Arm: Azacitidine monotherapy.

Primary Objective: To evaluate the efficacy and safety of the combination therapy versus

monotherapy.

Summary and Future Directions
The landscape of CD47-targeting therapies is dynamic, with promising signals in some

indications and setbacks in others.

Evorpacept has demonstrated encouraging efficacy in combination with other anti-cancer

agents in both solid tumors and hematologic malignancies, with a favorable safety profile

reported in the cited trials.[5][6][7]

Magrolimab, despite showing initial promise in a Phase 1b study for higher-risk MDS, has

faced significant challenges in its Phase 3 program.[10][11] The ENHANCE trials in MDS

and AML were stopped due to futility and an increased risk of death in the magrolimab-

containing arms.[8][9]

Lemzoparlimab has shown encouraging early-phase results in HR-MDS, with a notable

overall response rate.[13][14] However, the termination of some of its clinical trials outside of

China raises questions about its future development path.[16]

The cross-validation of these results across different models and in larger, well-controlled

studies will be critical to fully understand the therapeutic potential and optimal use of CD47

blockade in oncology. Researchers and clinicians should carefully consider the specific patient
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populations, combination strategies, and safety profiles when evaluating these agents. The

development of biomarkers to predict response and toxicity will also be crucial for the

successful clinical implementation of this class of immunotherapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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